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For Immediate Release

SOUTH SAN FRANCISCO, Calif. – December 7, 2025 – Aligos Therapeutics' ALG-097558, a

potent, orally bioavailable pan-coronavirus 3CL protease inhibitor, demonstrates a highly

selective activity profile with minimal cross-reactivity against other key viral and human

proteases. This comparison guide provides an objective analysis of ALG-097558's

performance against other viral proteases, supported by available preclinical data.

ALG-097558 is engineered for potent and selective inhibition of the 3-chymotrypsin-like (3CL)

protease, an enzyme essential for coronavirus replication. Its primary therapeutic value lies in

its broad activity against a wide spectrum of coronaviruses. To ensure a favorable safety profile

and to minimize off-target effects, a thorough evaluation of its cross-reactivity with other viral

and host-cell proteases is critical.

Executive Summary of Cross-Reactivity Data
Preclinical evaluations of ALG-097558 have focused on its activity against its target class of

coronavirus 3CL proteases and its inactivity against other unrelated proteases. The available

data indicates a high degree of selectivity for its intended target.
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Protease Target Virus Family IC50 (nM)
Cross-Reactivity
Outcome

SARS-CoV-2 3CLpro

(Wuhan Strain)
Coronaviridae 0.22[1] Primary Target

SARS-CoV-2 Omicron

3CLpro
Coronaviridae

Potent Inhibition (IC50

not specified)[1]
Primary Target

MERS-CoV 3CLpro Coronaviridae
Strong Inhibition (IC50

not specified)[1]
Primary Target

Human α-CoV NL63

3CLpro
Coronaviridae

Strong Inhibition (IC50

not specified)[1]
Primary Target

Human α-CoV 229E

3CLpro
Coronaviridae

Strong Inhibition (IC50

not specified)[1]
Primary Target

Human β-CoV HKU-1

3CLpro
Coronaviridae

Strong Inhibition (IC50

not specified)[1]
Primary Target

Human Rhinovirus

Protease
Picornaviridae

No off-target activity

observed[2][3]

No Significant Cross-

Reactivity

Human Cathepsin L Papain-like Peptidase
No off-target activity

observed[2][3]

No Significant Cross-

Reactivity

HIV Protease Retroviridae
Data not publicly

available
Inconclusive

HCV Protease Flaviviridae
Data not publicly

available
Inconclusive

Influenza Protease Orthomyxoviridae
Data not publicly

available
Inconclusive

In-Depth Analysis of Cross-Reactivity
The high potency of ALG-097558 against a range of coronavirus 3CL proteases underscores

its potential as a pan-coronavirus therapeutic agent. The 3CL protease is a highly conserved

enzyme among coronaviruses, making it an attractive target for broad-spectrum inhibitors.
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Crucially, preclinical studies have demonstrated a lack of off-target activity against human

cathepsin L and the human rhinovirus protease.[2][3] Human cathepsin L is a lysosomal

cysteine protease involved in various physiological processes, and its inhibition could lead to

unwanted side effects. The absence of activity against the human rhinovirus protease, a

member of the picornavirus family, suggests a high degree of selectivity for the coronavirus

3CL protease and a low likelihood of impacting other common viral infections.

While specific quantitative data on the cross-reactivity of ALG-097558 with proteases from

other major viral families such as HIV, HCV, and influenza are not publicly available at this time,

the existing data points towards a favorable selectivity profile. The structural differences

between the 3CL protease of coronaviruses and the proteases of other viral families likely

contribute to this specificity.

Experimental Methodologies
The assessment of protease inhibition is critical for determining the potency and selectivity of

antiviral candidates. A commonly employed method is the in vitro enzymatic assay using a

fluorogenic substrate.

General Protocol for 3CL Protease Inhibition Assay
(FRET-based):

Reagents and Materials:

Recombinant 3CL protease of the respective virus.

A specific fluorogenic peptide substrate for the 3CL protease, often containing a Förster

Resonance Energy Transfer (FRET) pair (e.g., Edans/Dabcyl).

Assay buffer (e.g., 20 mM HEPES, pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM TCEP).

ALG-097558 or other test compounds serially diluted in DMSO.

384-well assay plates.

A fluorescence plate reader.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.aligos.com/wp-content/uploads/2023/05/ALG-097558-ISIRV-AVH-oral-final.pdf
https://www.bioworld.com/articles/697086-preclinical-efficacy-of-alg-097558-in-sars-cov-2-hamster-model-presented?v=preview
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/product/b15568079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Procedure:

A solution of the 3CL protease is pre-incubated with varying concentrations of the test

compound (e.g., ALG-097558) in the assay buffer for a defined period at room

temperature to allow for inhibitor binding.

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

The fluorescence intensity is monitored kinetically over time using a plate reader with

appropriate excitation and emission wavelengths for the FRET pair.

The rate of substrate cleavage is determined from the linear phase of the reaction

progress curves.

Data Analysis:

The percent inhibition for each compound concentration is calculated relative to a DMSO

control (0% inhibition) and a no-enzyme control (100% inhibition).

The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity

by 50%, is determined by fitting the concentration-response data to a four-parameter

logistic equation.

Visualizing the Experimental Workflow and Cross-
Reactivity Logic
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Caption: Workflow for in vitro protease inhibition assay.
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Caption: Logical relationship of ALG-097558's cross-reactivity.

Conclusion
The available data strongly suggests that ALG-097558 is a highly selective inhibitor of the

coronavirus 3CL protease. Its lack of activity against human cathepsin L and human rhinovirus

protease provides initial evidence for a favorable safety profile and a low risk of off-target

effects. Further studies detailing the cross-reactivity against a broader panel of viral proteases

will provide a more comprehensive understanding of its selectivity. This high degree of

selectivity, combined with its potent pan-coronavirus activity, positions ALG-097558 as a

promising candidate for the treatment of current and future coronavirus infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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